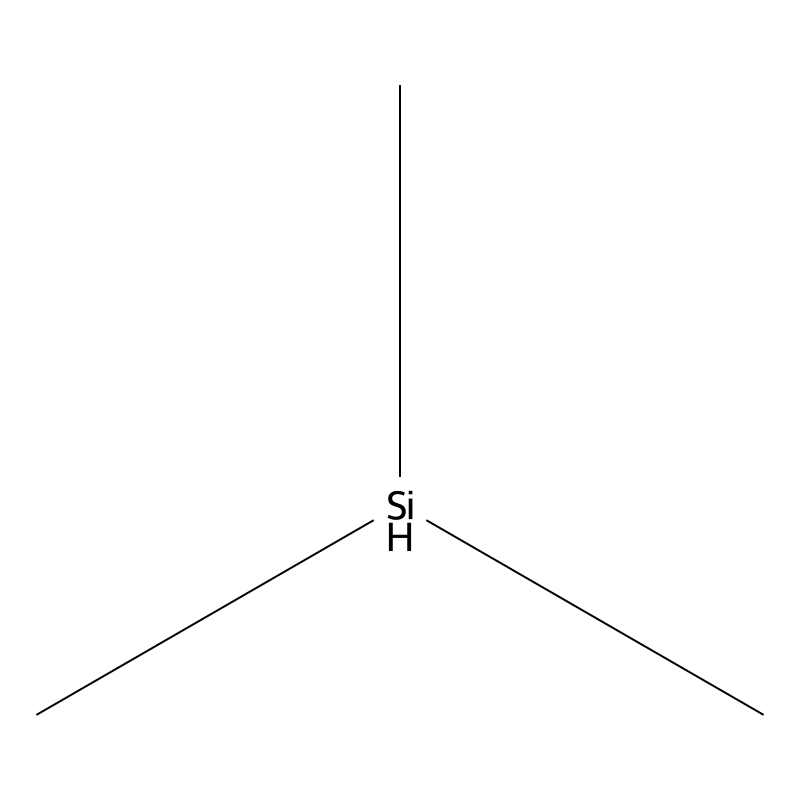Trimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Nuclear Magnetic Resonance (NMR) Spectroscopy
One of the most prominent applications of Trimethylsilane lies in NMR spectroscopy, a powerful analytical technique for characterizing molecules. TMS serves as a universal reference standard in ¹H NMR and ¹³C NMR due to several advantages []:
- Single, Strong Peak: TMS possesses a single, highly shielded proton environment (the three methyl groups bonded to silicon) resulting in a sharp peak in the ¹H NMR spectrum. This peak doesn't interfere with the signals of most organic molecules, making it an ideal reference point.
- Chemical Shift Stability: The chemical shift of the TMS peak is highly stable and insensitive to changes in experimental conditions like temperature and solvent [].
- Inertness: TMS is chemically inert under most NMR experimental conditions, ensuring it doesn't react with the sample being analyzed.
By assigning a chemical shift value of 0 ppm to the TMS peak, scientists can precisely determine the chemical shifts of other protons and carbons within a molecule, providing valuable information about their electronic environment and structure.
Organic Synthesis
Trimethylsilane also plays a role as a reactant or reagent in various organic synthesis reactions. Here are two notable examples:
- Hydrosilylation: TMS can react with alkenes and alkynes in a process called hydrosilylation to form organosilanes. These organosilanes can be further transformed into various functional groups, offering synthetic versatility.
- Silylation: TMS can be used as a silylating agent to introduce a trimethylsilyl group (Si(CH3)3) onto various functional groups in organic molecules. This silylation process often serves as a protecting group strategy, temporarily masking a reactive group during a synthesis while allowing manipulation of other functionalities. The trimethylsilyl group can be readily removed under specific conditions to reveal the original functional group.
Trimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiH. It is categorized as a trialkylsilane, characterized by the presence of three methyl groups attached to a silicon atom. This compound is a colorless gas at room temperature, with a slight repulsive odor and a boiling point of approximately 6.7 °C. It has gained prominence in various industrial applications, particularly in the semiconductor industry for its role as a precursor in chemical vapor deposition processes . The reactivity of the silicon-hydrogen bond in trimethylsilane makes it useful for various chemical transformations, although it is less commonly employed than triethylsilane due to its gaseous state at room temperature .
- Decomposition: On exposure to high temperatures, trimethylsilane decomposes through Si-H and Si-CH₃ bond cleavages, leading to products such as tetramethylsilane and hexamethyldisilane .
- Hydrolysis: When hydrolyzed, trimethylsilane can yield carbon dioxide and hexamethyldisiloxane among other products .
- Photolytic Reactions: In the presence of light, trimethylsilane reacts with trifluoronitrosomethane to form various adducts, showcasing its reactivity under different conditions .
Trimethylsilane can be synthesized through various methods:
- Hydrosilylation: The reaction of silicon hydrides with alkenes or alkynes can produce trimethylsilane.
- Reduction Reactions: Reduction of chlorosilanes using lithium aluminum hydride or other reducing agents can yield trimethylsilane.
- Direct Synthesis: Trimethylsilane can be produced by reacting silicon tetrachloride with methyl lithium or other methylating agents under controlled conditions .
Trimethylsilane has several important applications:
- Semiconductor Manufacturing: It serves as a precursor for depositing dielectrics and barrier layers through plasma-enhanced chemical vapor deposition processes .
- Coating Technologies: Utilized in depositing silicon carbide hard coatings at relatively low temperatures, enhancing material properties .
- Chemical Synthesis: Acts as a reagent in various organic reactions, including radical reductions and hydrosilylation processes .
Interaction studies involving trimethylsilane have focused on its reactivity with various species:
- Gas-phase Chemistry: Research indicates that trimethylsilane undergoes significant decomposition on hot surfaces, leading to secondary reactions that produce reactive intermediates .
- Reactions with Atomic Oxygen: Studies have shown that trimethylsilane reacts with atomic oxygen, which can lead to oxidation products relevant in atmospheric chemistry contexts .
- Ionization Studies: Investigations into the ionization cross-sections of trimethylsilane reveal insights into its behavior under electron impact and its potential applications in mass spectrometry .
Several compounds share similarities with trimethylsilane due to their structural features or functional groups. Here are some notable comparisons:
| Compound Name | Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Dimethylsilane | (CH₃)₂SiH₂ | Two methyl groups; less reactive than trimethylsilane | Lower volatility; used in different applications |
| Tetramethylsilane | (CH₃)₄Si | Four methyl groups; more stable | Non-gaseous at room temperature |
| Hexamethyldisiloxane | (CH₃)₆Si₂O | Contains silicon-oxygen bonds | Used primarily as a lubricant and sealant |
| Tris(trimethylsilyl)silane | (CH₃)₃Si-Si(CH₃)₃ | Contains multiple trimethylsilyl groups | Stronger reducing agent compared to organotin compounds |
Trimethylsilane's unique reactivity profile stems from the presence of the silicon-hydrogen bond, which allows it to participate in diverse
Physical Description
GHS Hazard Statements
H220 (81%): Extremely flammable gas [Danger Flammable gases];
H224 (19%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H280 (99.5%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Compressed Gas;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Silane, trimethyl-: ACTIVE








